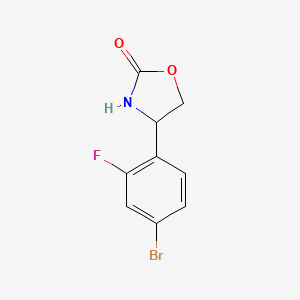

4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one

CAS No.: 1479570-10-9

Cat. No.: VC7688500

Molecular Formula: C9H7BrFNO2

Molecular Weight: 260.062

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1479570-10-9 |

|---|---|

| Molecular Formula | C9H7BrFNO2 |

| Molecular Weight | 260.062 |

| IUPAC Name | 4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C9H7BrFNO2/c10-5-1-2-6(7(11)3-5)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13) |

| Standard InChI Key | FHPOSFDLHDOEIS-UHFFFAOYSA-N |

| SMILES | C1C(NC(=O)O1)C2=C(C=C(C=C2)Br)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s systematic IUPAC name, 4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one, reflects its core structure: an oxazolidinone ring (a five-membered lactam containing oxygen and nitrogen) substituted at the 4-position with a bromo- and fluoro-decorated phenyl group. The molecular formula confirms the presence of bromine and fluorine atoms, which influence its reactivity and physicochemical properties .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one is achieved through a two-step process involving carbamate formation followed by oxazolidinone ring closure. A representative method from Arkivoc involves the reaction of ethyl 4-bromo-3-fluorophenylcarbamate (3a) with (R)-epichlorohydrin (4) under basic conditions .

Reaction Scheme:

-

Carbamate Formation:

4-Bromo-3-fluoroaniline reacts with ethyl chloroformate to yield ethyl 4-bromo-3-fluorophenylcarbamate . -

Oxazolidinone Cyclization:

The carbamate intermediate undergoes nucleophilic attack by epichlorohydrin, facilitated by lithium hydroxide in DMF, to form the oxazolidinone ring .

Optimization of Reaction Conditions

Table 1 summarizes critical parameters affecting the yield of 4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one during the cyclization step :

| Entry | Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 15 | LiOH | DMSO | Room Temperature | 24 | 62 |

| 19 | LiOH | DMF | Room Temperature | 24 | 65 |

| 22 | LiOH | DMF | Room Temperature | 24 | 51 |

The use of DMF as a solvent with LiOH as a base at room temperature provided the highest yield (65%) . Suboptimal conditions, such as using acetonitrile or weaker bases, resulted in lower yields (<30%).

Physicochemical Properties and Stability

Thermal and Chemical Stability

The oxazolidinone ring is generally stable under ambient conditions but may undergo hydrolysis under strongly acidic or basic conditions. The electron-withdrawing bromo and fluoro substituents on the phenyl ring enhance the compound’s resistance to electrophilic aromatic substitution, directing further functionalization to specific positions .

Solubility and Partitioning

While quantitative solubility data are absent, the compound’s logP (partition coefficient) can be estimated to be ~2.5 based on its molecular structure, indicating moderate lipophilicity. This property suggests potential permeability across biological membranes, a trait relevant for pharmaceutical applications .

Applications and Research Significance

Material Science

The compound’s rigid heterocyclic core makes it a candidate for designing liquid crystals or polymers with tailored thermal properties. Research into such applications remains exploratory but underscores its versatility beyond medicinal chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume